

# Spectroscopic Profile of 3-Methyl-2-furoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-2-furoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methyl-2-furoic acid** (CAS No: 4412-96-8), a valuable building block in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols representative of the methods used for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **3-Methyl-2-furoic acid** is  $C_6H_6O_3$ , with a molecular weight of 126.11 g/mol. [1][2] The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry.

**Table 1:  $^1H$  NMR Spectroscopic Data for 3-Methyl-2-furoic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
2.40	Singlet	-	3H	CH <sub>3</sub>
6.41	Doublet	1.6	1H	H4
7.52	Doublet	1.6	1H	H5

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz<sup>[3]</sup>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 3-Methyl-2-furoic acid**

Chemical Shift (δ, ppm)	Assignment
13.3	Me
112.0	C4
125.3	C3
139.9	C2
150.1	C5
170.2	COO

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz<sup>[3]</sup>

**Table 3: Infrared (IR) Spectroscopy Data for 3-Methyl-2-furoic acid**

Wavenumber (cm <sup>-1</sup> )	Assignment
2200-3200	O-H stretch (carboxylic acid)
1670	C=O stretch (carbonyl)
1599	C=C stretch (aromatic)
1488	C-H deformation
1189	C-O stretch
1136	C-O stretch
1102	C-O stretch

Sample Preparation: Membrane<sup>[3]</sup>

**Table 4: Mass Spectrometry (MS) Data for 3-Methyl-2-furoic acid**

m/z	Relative Intensity (%)	Assignment
126.03	100	M <sup>+</sup> (Molecular Ion)
127.03	7	M+1
109.03	20	[M-OH] <sup>+</sup>
81.03	40	[M-CHO <sub>2</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[3\]](#)

## Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 5-10 mg of **3-Methyl-2-furoic acid** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) within a clean, dry NMR tube. The solution was filtered through a pipette with a small plug of glass wool to remove any particulate matter.

2. <sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Pulse Sequence: A standard single-pulse sequence was used.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans were co-added to improve the signal-to-noise ratio.

- Referencing: The chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm.

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Solvent:  $\text{CDCl}_3$
- Pulse Sequence: A standard proton-decoupled pulse sequence was utilized.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans were accumulated due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Referencing: The chemical shifts were referenced to the solvent peak of  $\text{CDCl}_3$  at 77.16 ppm.

## Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): A small amount of **3-Methyl-2-furoic acid** (1-2 mg) was finely ground in an agate mortar and pestle. Approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder was added and the two were intimately mixed. The mixture was then transferred to a pellet die and compressed under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

### 2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$

- **Number of Scans:** A background spectrum of a pure KBr pellet was first recorded. Then, the sample pellet was placed in the beam path, and 16-32 scans were co-added to obtain the sample spectrum. The background was automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

1. **Sample Introduction and Ionization:** A small amount of the solid **3-Methyl-2-furoic acid** was introduced into the mass spectrometer, where it was vaporized by heating. The gaseous molecules were then bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This caused the molecules to lose an electron, forming a positively charged molecular ion ( $M^+$ ) and various fragment ions.

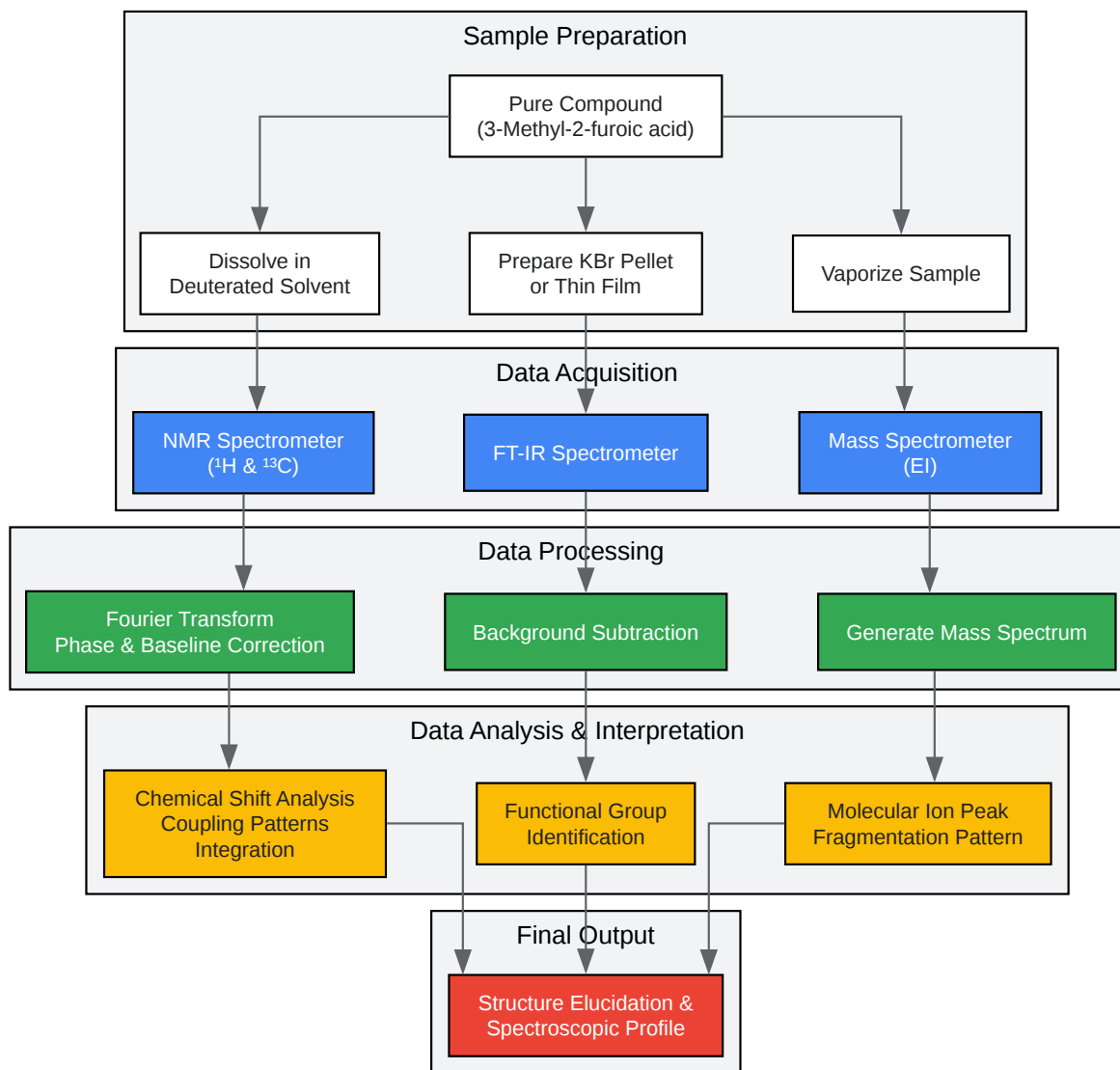
2. **Mass Analysis and Detection:**

- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detector:** An electron multiplier or similar detector was used to detect the ions.
- **Data Representation:** The resulting mass spectrum plots the relative abundance of the detected ions as a function of their  $m/z$  ratio.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Methyl-2-furoic acid**.

## General Workflow for Spectroscopic Analysis



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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## References

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